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molecular formula C12H13N3S2 B8353346 6-Tert-butyl-4-thiocyanato-benzothiazol-2-yl-amine

6-Tert-butyl-4-thiocyanato-benzothiazol-2-yl-amine

Cat. No. B8353346
M. Wt: 263.4 g/mol
InChI Key: PWPOPRIITCAKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852711B2

Procedure details

The title compound was prepared according to General Method 14 using 6-tert-butyl-4-thiocyanato-benzothiazol-2-yl-amine (Example L-6; 2.0 g. 7.6 mmol), dithiothreitol (4.6 g, 30 mmol), phosphate buffer of pH 7 (10 mL), and EtOH (50 mL). The crude product was used further without any purification. MS (APCI): 239 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
dithiothreitol
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:14]=[C:13]([S:15]C#N)[C:8]2[N:9]=[C:10]([NH2:12])[S:11][C:7]=2[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].SC[C@H]([C@@H](CS)O)O.P([O-])([O-])([O-])=O>CCO>[NH2:12][C:10]1[S:11][C:7]2[C:8](=[C:13]([SH:15])[CH:14]=[C:5]([C:1]([CH3:3])([CH3:2])[CH3:4])[CH:6]=2)[N:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC2=C(N=C(S2)N)C(=C1)SC#N
Step Two
Name
dithiothreitol
Quantity
4.6 g
Type
reactant
Smiles
SC[C@@H](O)[C@H](O)CS
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used further without any purification

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=2C(N1)=C(C=C(C2)C(C)(C)C)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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